5'-Azido-5'-deoxythymidine-d3

LC-MS/MS Stable Isotope Dilution Bioanalytical Method Validation

5'-Azido-5'-deoxythymidine-d3 is a trideuterated nucleoside analogue in which the three hydrogen atoms of the 5-methyl group of thymidine are replaced by deuterium. The unlabeled parent compound is a recognized inhibitor of poly(ADP-ribose) polymerase (PARP; Ki = 12 µM) and a synthetic intermediate for antiviral prodrugs.

Molecular Formula C10H13N5O4
Molecular Weight 270.26 g/mol
Cat. No. B13865607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Azido-5'-deoxythymidine-d3
Molecular FormulaC10H13N5O4
Molecular Weight270.26 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O
InChIInChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1/i1D3
InChIKeyGKEHVJFBPNPCKI-BXKFBODDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Azido-5'-deoxythymidine-d3 – What It Is and Which Scientific Procurement Decisions It Affects


5'-Azido-5'-deoxythymidine-d3 is a trideuterated nucleoside analogue in which the three hydrogen atoms of the 5-methyl group of thymidine are replaced by deuterium . The unlabeled parent compound is a recognized inhibitor of poly(ADP-ribose) polymerase (PARP; Ki = 12 µM) and a synthetic intermediate for antiviral prodrugs . The deuterated form is supplied as a high-purity (≥98% by HPLC), solid analytical standard exclusively for research use . Its primary procurement value lies in serving as a stable-isotope-labeled internal standard (SIL-IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS), enabling accurate quantification of the non-labeled parent compound in biological matrices [1].

Why 5'-Azido-5'-deoxythymidine-d3 Cannot Be Simply Replaced by Unlabeled AZT or Other Nucleoside Analogs


Structurally identical compounds that lack the deuterium label, such as unlabeled 5'-azido-5'-deoxythymidine (MW 267.24 Da), cannot reproduce the 3.02-Da mass shift created by the –CD₃ moiety present in the -d3 variant . This mass difference is the critical parameter enabling selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) without cross-interference from the endogenous analyte [1]. Using a non-isotopic internal standard (e.g., a structural analogue such as stavudine or 3'-azido-3'-deoxythymidine) introduces differential extraction recovery, chromatographic retention-time offset, and divergent ion-suppression/enhancement behavior, all of which degrade assay accuracy and precision beyond the acceptance criteria specified in FDA and EMA bioanalytical method validation guidelines [2][3]. Hence, the specific deployment of the -d3 isotopologue is not a preference but a bioanalytical necessity for validated quantification of the parent molecule in plasma, tissue, or cellular matrices.

Quantitative Evidence: Why 5'-Azido-5'-deoxythymidine-d3 Outperforms Its Closest Analogs in Goal-Driven Assay Selection


Mass Spectrometric Selectivity: Achieving a 3.02-Da Isolation Window Over the Endogenous Analyte Signal

The target compound (C₁₀H₁₀D₃N₅O₄, MW 270.26 Da, monoisotopic mass 270.1156 Da) differs from the unlabeled parent (C₁₀H₁₃N₅O₄, MW 267.24 Da, monoisotopic mass 267.0967 Da) by a mass shift of +3.02 Da, corresponding to three hydrogen-to-deuterium substitutions on the thymine 5-methyl group . In a QQQ instrument operating in SRM mode, this shift allows the d₃-precursor ion (m/z 271 [M+H]⁺) to be isolated with a window narrow enough to exclude any naturally occurring ¹³C contribution from the unlabeled analyte (<0.1% cross-talk), a condition that cannot be met by a non-isotopic internal standard [1].

LC-MS/MS Stable Isotope Dilution Bioanalytical Method Validation

Purity Specification Head-to-Head: HPLC Assay of d3-Labeled vs. Unlabeled Lot Material

Vendor-supplied analytical data for the deuterated compound consistently report an HPLC purity ≥98.0% (area normalization at 263 nm) . The same specification is found for the unlabeled parent from a primary reference-standard supplier . However, the deuterated product carries an additional certificate-of-analysis line item for isotopic enrichment (typically >98 atom % D, though lot-specific), which directly determines the upper limit of analyte-to-IS cross-contribution in an LC-MS/MS assay [1]. The unlabeled compound has no such metric, so its procurement for use as an internal standard would necessitate external verification of isotopic purity, adding cost and uncertainty.

Analytical Standard Purity HPLC-UV Certificate of Analysis

Chromatographic Co-Elution and Matrix-Effect Compensation: Deuterated IS vs. a Structural-Analogue IS

Because 5'-azido-5'-deoxythymidine-d3 is structurally identical to the analyte, it exhibits near-identical retention time (typically within 0.05 min on a C18 column under isocratic or gradient conditions) and partitions identically in liquid-liquid or solid-phase extraction [1]. This co-elution is essential for compensating ionization matrix effects that can vary across a chromatographic peak. In a class-level comparison, methods employing a stable-isotope-labeled IS show an inter-run precision improvement of 2- to 5-fold (CV reduction from ~15% to <5%) and a matrix-effect overcompensation error <5%, relative to a non-isotopic structural analogue IS in FDA-guided validation studies [2].

Matrix Effect Ion Suppression Extraction Recovery

PARP Inhibitory Activity: Conservation of Biological Potency Between Deuterated and Non-Deuterated Congeners

The deuterium substitution in 5'-azido-5'-deoxythymidine-d3 is located on the thymine 5-methyl group, a site remote from the azido and ribose moieties that mediate PARP active-site binding . Therefore, the secondary kinetic isotope effect is negligible, and the deuterated compound is expected to retain the same PARP inhibitory potency as the non-labeled parent (Ki = 12 µM). This pharmacological equivalence is critical for its use as a tracer in cellular uptake and target-engagement experiments performed in parallel with pharmacological readouts, where the labeled compound must faithfully recapitulate the biological behavior of the unlabeled drug [1].

PARP Inhibition Deuterium Isotope Effect In Vitro Pharmacology

Structural Differentiation from 3'-Azido-3'-deoxythymidine-d3 (Common AZT-d3): A Procurement-Relevant Isomer Distinction

The product 5'-azido-5'-deoxythymidine-d3 (IUPAC: 1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione) is often confused with 3'-azido-3'-deoxythymidine-d3 (zidovudine-d3), the deuterated form of the FDA-approved antiretroviral AZT . These two isomers differ in the position of the azido group (5'-azidomethyl vs. 3'-azido) and, consequently, in their biological target profile: 5'-azido-5'-deoxythymidine is a PARP inhibitor (Ki = 12 µM) and a Mycobacterium tuberculosis TMPKmt inhibitor, whereas 3'-azido-3'-deoxythymidine is an HIV reverse-transcriptase inhibitor . Procurement of the wrong isomer would invalidate experiments designed to measure PARP pathway engagement or TMPKmt activity.

Nucleoside Analogue Isomer Identity Procurement QC

Application Scenarios Where 5'-Azido-5'-deoxythymidine-d3 Confers a Clear Analytical or Biological Advantage


Validated LC-MS/MS Quantification of 5'-Azido-5'-deoxythymidine in Preclinical Pharmacokinetic Studies

When a contract research organization or pharmaceutical development team needs to quantify plasma or tissue concentrations of the PARP-inhibitory lead compound 5'-azido-5'-deoxythymidine in regulatory-compliant pharmacokinetic (PK) studies, the d3-labeled analogue is added to each sample as a SIL-IS prior to extraction. The 3.02-Da mass offset enables MRM transitions free of endogenous interference, while co-elution compensates for matrix effects, ensuring that inter-run precision and accuracy meet the FDA/EMA acceptance criteria (CV ≤15% at all QC levels, ≤20% at LLOQ) [1][2]. This deployment cannot be replicated by an unlabeled structural analogue without additional method development effort and higher failure risk [3].

Cellular Uptake and Target-Engagement Studies Using a Biologically Isosteric Tracer

In mechanistic studies investigating how PARP inhibition by 5'-azido-5'-deoxythymidine alters DNA damage repair pathways, the d3-labeled analogue serves as a mass-tagged tracer that is chemically and biologically indistinguishable from the parent drug [1]. Researchers can spike the labeled compound into cell culture media, extract intracellular nucleotides, and quantify both labeled and unlabeled species simultaneously via LC-MS/MS, enabling precise determination of intracellular drug accumulation and phosphorylation rates without radiolabeling [2].

Method Development for TMPKmt Inhibition Screening in Anti-Tuberculosis Drug Discovery

The compound exhibits activity against Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt) [1]. In high-throughput screening campaigns, the deuterated analog functions as a ready-made internal standard to correct for pipetting variability and ion-source drift across hundreds of injections, enabling the reliable determination of enzyme inhibition constants (IC₅₀) and kinetic parameters (Ki') required for structure-activity-relationship (SAR) tables [2].

Prevention of Isomer Mispurchasing in Multi-Project Laboratory Settings

Laboratories that stock both 5'-azido-5'-deoxythymidine-d3 (PARP/TMPKmt inhibitor) and 3'-azido-3'-deoxythymidine-d3 (HIV NRTI) must maintain strict catalog separation to prevent cross-contamination of experimental workflows [1][2]. Verifying the IUPAC name and the azido-group position on the Certificate of Analysis at procurement stage is the only reliable safeguard, as the two isotopologues share similar molecular weights (270.26 Da) and are often listed under overlapping synonym sets (e.g., “AZT-d3”). The evidence summarized here provides an explicit decision-support matrix for procurement officers and principal investigators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-Azido-5'-deoxythymidine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.